Product packaging for Antimony;bismuth(Cat. No.:CAS No. 12323-19-2)

Antimony;bismuth

Cat. No.: B082841
CAS No.: 12323-19-2
M. Wt: 330.740 g/mol
InChI Key: PEEDYJQEMCKDDX-UHFFFAOYSA-N
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Description

Bismuth Antimonide (BiSb) is a binary alloy of bismuth and antimony that presents remarkable properties for advanced materials science and energy research. This semi-metal to narrow-gap semiconductor exhibits a tunable band gap between 20-40 meV, dependent on the antimony concentration (typically between 7-22%), making it a subject of significant interest in solid-state physics . A key area of application is in thermoelectric devices, particularly for cryogenic cooling. Bi-Sb alloys have demonstrated a high figure of merit (ZT) of up to 0.6 at temperatures between 100-150 K, outperforming more common materials like Bi-Te alloys. This performance is attributed to a low thermal conductivity, measured as low as ~1.5 W m⁻¹ K⁻¹, coupled with a high power factor . The material is also a premier three-dimensional topological insulator, hosting conducting surface states while maintaining an insulating interior, which is valuable for fundamental research in quantum spin Hall phases . In the field of energy storage, BiSb alloy serves as a high-capacity anode material. It operates via conversion-dissolution/deposition or alloying mechanisms in rechargeable zinc and sodium-ion batteries. Research shows it can deliver large capacities, such as 512 mAh g⁻¹ in zinc batteries, and exhibit excellent cycling stability, retaining 130 mAh g⁻¹ after 1300 cycles, thanks to the synergistic buffering effect where Bi and Sb mitigate each other's volume expansion . Furthermore, BiSb can be synthesized in various nanostructured forms, such as nanoparticles embedded in 3D porous carbon skeletons, which enhances electrolyte accessibility and stabilizes the material against pulverization during cycling . Synthesis methods include melt-spinning, mechanical alloying, and sonoelectrochemical techniques, which allow for the creation of fine-grained, homogeneous alloys and unique nano-architectures like nanoflakes . This product is intended for research and development purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiSb B082841 Antimony;bismuth CAS No. 12323-19-2

Properties

CAS No.

12323-19-2

Molecular Formula

BiSb

Molecular Weight

330.740 g/mol

IUPAC Name

antimony;bismuth

InChI

InChI=1S/Bi.Sb

InChI Key

PEEDYJQEMCKDDX-UHFFFAOYSA-N

Canonical SMILES

[Sb].[Bi]

physical_description

Crystals;  [MSDSonline]

Origin of Product

United States

Electronic Band Structure and Fundamental Topological Phenomena in Bisb

Theoretical Frameworks for BiSb Electronic Structure Elucidation

The electronic structure of BiSb is a subject of extensive theoretical investigation, employing various frameworks to unravel its complex behavior. These models are crucial for understanding the material's transition from a trivial semimetal to a topological insulator, a phase characterized by an insulating bulk and conducting surface states.

A key theoretical approach involves the use of phenomenological tight-binding models. These models have been instrumental in demonstrating that the Fermi surface of the (111) surface states encloses an odd number of time-reversal invariant momenta (TRIM) in the surface Brillouin zone, confirming the alloy as a strong topological insulator. arxiv.orgresearchgate.netaps.org Furthermore, first-principles calculations based on density functional theory (DFT) have been employed to study the electronic structure, particularly in predicting and explaining the topological phase transitions under various conditions such as pressure and strain. rsc.orgrsc.orgresearchgate.netrsc.org These calculations have shown that monolayer BiSb, while topologically trivial under normal conditions, can be driven into a quantum spin Hall (QSH) state with the application of tensile strain. rsc.org

Spin-Orbit Coupling Effects on BiSb Band Structure

Spin-orbit coupling (SOC) plays a pivotal role in shaping the electronic band structure of BiSb and is a fundamental ingredient for the emergence of its topological properties. scispace.comaps.org The strong SOC present in both bismuth and antimony atoms is not the primary driver of band inversion but is essential for opening a band gap and giving rise to the topologically protected surface states. aps.orgresearchgate.netkaust.edu.sa

The inclusion of SOC in theoretical calculations significantly modifies the band structure compared to scalar relativistic or non-relativistic calculations. aps.orgaps.org For instance, in monolayer BiSb, the band gap is significantly reduced when SOC effects are considered. aps.org This strong interaction lifts the spin degeneracy of the electronic bands, except at TRIM points, leading to spin-split bands. bibliotekanauki.pl The interplay between SOC and other factors, such as interlayer electron tunneling in bilayer systems, governs the emergence of a nontrivial topological phase. arxiv.org

Band Inversion Mechanism and Topological Phase Transitions in BiSb

The transition of BiSb into a topological insulator is fundamentally linked to a phenomenon known as band inversion. wikipedia.orgresearchgate.net As the concentration of antimony (x) in the Bi₁₋ₓSbₓ alloy increases, the conduction and valence bands at the L-points of the Brillouin zone invert their order. wikipedia.orgaps.org For pure bismuth, the material is a semimetal. With increasing antimony content, the bands approach each other, and at a critical concentration, a band inversion occurs, driving the system into a topological insulator phase. wikipedia.orgaps.org

This band inversion is not solely due to SOC; scalar relativistic effects and lattice distortions are also crucial. aps.orgresearchgate.netkaust.edu.sa The topological phase transition in BiSb can also be induced by external stimuli such as pressure. rsc.orgrsc.org At ambient conditions, BiSb is a topological insulator, but under high pressure, it can transform into a Weyl semimetallic phase. rsc.orgrsc.org Furthermore, all-optical approaches using circularly polarized light have been proposed to engineer a topological phase transition in monolayer BiSb by renormalizing the hopping integral and acting as an effective spin-orbit coupling. aps.org

Surface State Formation and Dirac Fermion Characteristics in BiSb

A hallmark of the topological phase in BiSb is the formation of metallic surface states that host massless Dirac fermions. bohrium.comnumberanalytics.com These surface states are protected by time-reversal symmetry and are characterized by a linear energy-momentum dispersion, forming a "Dirac cone." bohrium.comaps.org The existence of these conducting surface states in an otherwise insulating bulk is a direct consequence of the non-trivial topology of the bulk electronic bands. aps.org

Angle-resolved photoemission spectroscopy (ARPES) has been a crucial experimental technique for directly observing these surface states and their Dirac-like dispersion. aps.orguj.edu.plwikipedia.org The number of surface bands crossing the Fermi level is a key indicator of the topological nature of the material. In the non-trivial topological phase of Bi₁₋ₓSbₓ (for x ≈ 0.17), an odd number of surface bands (five) cross the Fermi level, whereas in the trivial phase (x ≈ 0.023), an even number (four) is observed. aps.org These surface states exhibit spin-momentum locking, a property where the spin of the electron is locked perpendicular to its momentum, which has significant implications for spintronic applications. ntu.edu.sgntu-imslab.info

Topological Classification and Invariants in BiSb Alloys

The topological properties of BiSb are mathematically classified by topological invariants, which are robust against small perturbations that preserve the underlying symmetries of the system.

Z2 Topological Invariant Determination in Bulk BiSb

The primary topological invariant for time-reversal symmetric insulators is the Z₂ invariant, which can be expressed as a set of four indices (ν₀; ν₁ν₂ν₃). aps.orgarxiv.org A non-zero ν₀ indicates that the material is a "strong topological insulator," meaning it will possess protected surface states on any crystal facet. aps.org For Bi₁₋ₓSbₓ alloys in the topological insulator regime, the Z₂ invariants have been determined to be (1;111), confirming its status as a strong topological insulator. aps.orgarxiv.org In contrast, pure bismuth is considered a trivial insulator with Z₂ invariants of (0;000). aps.orgarxiv.org

The Z₂ invariant can be determined from the parities of the occupied bands at the eight time-reversal invariant momenta (TRIM) in the bulk Brillouin zone. arxiv.orgresearchgate.netarxiv.org The inversion of bands with opposite parity at an odd number of pairs of TRIMs leads to a non-trivial Z₂ topology. arxiv.org

Topological Surface State Signatures on Specific Crystal Facets (e.g., (012), (111))

The manifestation of topological surface states is dependent on the crystal facet.

On the (111) surface: This is the most extensively studied surface of BiSb. ARPES experiments on the (111) surface have provided direct evidence for the existence of an odd number of spin-polarized surface states that cross the Fermi level between TRIM points. researchgate.netaps.orgaps.org Theoretical models predict that the Fermi surface of the (111) surface states encloses an odd number of TRIMs, consistent with a strong topological insulator. arxiv.orgresearchgate.netaps.org The surface state dispersion on the (111) facet evolves with antimony concentration, transitioning from a Bi-like to an Sb-like configuration. mpg.de

On the (012) surface: The BiSb(012) surface is also of significant interest, particularly for spintronic applications, due to its potential for a large spin Hall effect. google.com Theoretical predictions and ARPES measurements have indicated the presence of three Dirac cones at the Γ̅, X̅, and M̅ points of the surface Brillouin zone for the Bi-Sb(012) surface. ntu-imslab.info The crystallinity of the Bi-Sb(012) orientation has been shown to be crucial for preserving the topological surface states and enhancing spin-orbit torque efficiency. ntu.edu.sgntu-imslab.info

Influence of Antimony Concentration on Topological Properties of BiSb

The topological properties of Bismuth Antimonide (Bi₁₋ₓSbₓ) are profoundly dependent on the concentration 'x' of antimony. Pure Bismuth is a semimetal with a small band overlap. As antimony is introduced, the electronic band structure undergoes a significant transformation. The conduction band lowers in energy while the valence band rises. wikipedia.org

A critical point is reached at an antimony concentration of approximately 4%, where the conduction and valence bands intersect, forming a Dirac point. wikipedia.org Further increases in antimony concentration lead to a phenomenon known as band inversion, where the valence band's energy surpasses that of the conduction band at specific momenta in the Brillouin zone. wikipedia.org This band inversion is the hallmark of a topological insulator.

The alloy transitions into a topological insulator phase within the antimony concentration range of roughly 7% to 22%. wikipedia.org In this state, the material is an insulator in its bulk but possesses conducting surface states. wikipedia.org The emergence of these metallic surface states is a direct consequence of the non-trivial topology of the bulk band structure. For certain atomic arrangements, Weyl semimetal states have also been predicted at specific compositions like x=0.5 and x=0.87. aps.org

The transition from a trivial semimetal to a topological insulator is driven by the interplay between the spin-orbit coupling, which is strong in Bismuth, and the tuning of the lattice parameters and electronic orbitals by the addition of Antimony. aps.org

Antimony Concentration (x)Topological PhaseKey Characteristics
0SemimetalSmall band overlap between valence and conduction bands.
~0.04Dirac SemimetalConduction and valence bands intersect at a Dirac point. wikipedia.org
0.07 < x < 0.22Topological InsulatorBulk insulating with conducting surface states due to band inversion. wikipedia.orgaps.org
0.5, 0.87Weyl Semimetal (predicted)Specific atomic arrangements may lead to Weyl points. aps.org

Fermi Surface Topology and its Modifications in BiSb

The Fermi surface, which represents the collection of electron momenta at the Fermi energy, undergoes a drastic topological change as BiSb transitions from a semimetal to a topological insulator. In pure Bismuth, the Fermi surface consists of small, separate electron and hole pockets located at the L and T points of the Brillouin zone, respectively. arxiv.org

As the antimony concentration increases into the topological insulator regime (e.g., Bi₀.₉Sb₀.₁), the bulk electron and hole pockets shrink and eventually disappear, leading to an insulating bulk. Simultaneously, the topologically protected surface states emerge and cross the Fermi level. These surface states form a complex Fermi surface. arxiv.org

Angle-resolved photoemission spectroscopy (ARPES) studies have been instrumental in mapping these surface states. For the (111) surface of Bi₁₋ₓSbₓ, the Fermi surface of the surface states encloses an odd number of time-reversal invariant momenta (TRIMs) in the surface Brillouin zone, which is a key signature of a strong topological insulator. arxiv.org The surface state dispersion connects the bulk conduction and valence bands. arxiv.org The exact shape and connectivity of the surface Fermi surface can be influenced by factors such as surface orientation and strain. For instance, the BiSb(012) surface is predicted to host three Dirac cones, in contrast to the single Dirac cone on the (001) surface.

Investigation of Quantum Size Effects on Topological Properties of BiSb Thin Films

When Bismuth Antimonide is fabricated into thin films, quantum size effects come into play, significantly influencing its topological properties. In a sufficiently thin film, the topological surface states on the top and bottom surfaces can interact with each other. This interaction, or hybridization, can open up an energy gap in the otherwise gapless surface states. researchgate.net

The magnitude of this hybridization gap is inversely related to the thickness of the film; thinner films exhibit a larger gap. For example, a 10-nm-thick BiSb layer has been reported to have a large bandgap of approximately 200 meV due to the quantum size effect. researchgate.net This ability to engineer a bandgap in the surface states through dimensional confinement is a critical aspect for potential electronic and spintronic device applications.

Furthermore, quantum confinement can effectively enlarge the energy gap in the band structure of Bi films, which can be a tool to study and confirm the topological nature of the material. mdpi.com Studies on monolayer β-BiSb have shown that while it is a topologically trivial semiconductor under normal conditions, applying a significant biaxial tensile strain (around 14%) can induce a quantum spin Hall insulator phase. rsc.orgresearchgate.net This highlights the sensitivity of the topological properties to dimensional and strain effects in thin film configurations.

Film ThicknessEffect on Topological PropertiesObserved Phenomenon
BulkGapless topological surface states.Standard 3D topological insulator behavior.
~10 nmOpening of a hybridization gap.A bandgap of ~200 meV is induced in the surface states. researchgate.net
MonolayerTrivial semiconductorCan be driven into a quantum spin Hall state with sufficient strain. rsc.orgresearchgate.net

Advanced Synthesis and Growth Methodologies for Bisb Structures

Epitaxial Growth Techniques for BiSb Thin Films and Heterostructures

Epitaxial growth, the process of depositing a crystalline overlayer on a crystalline substrate, is a cornerstone for fabricating high-purity, single-crystal BiSb thin films and more complex heterostructures. The ordered atomic arrangement of the substrate guides the growth of the film, leading to a well-defined crystal structure essential for high carrier mobility and the manifestation of topological surface states. Molecular Beam Epitaxy (MBE) stands out as a premier technique for this purpose due to its precision and control.

Molecular Beam Epitaxy is an ultra-high vacuum (UHV) deposition technique that allows for the slow deposition of materials onto a substrate, literally building the crystal layer by atomic layer. This method provides exquisite control over film thickness, composition, and doping profiles by precisely regulating the flux of elemental sources. For BiSb alloys, MBE is particularly advantageous for navigating the challenges associated with the semi-metallic nature of bismuth and the potential for phase segregation and droplet formation. anr.frelsevierpure.com

Growth Temperature: The substrate temperature during growth is a critical parameter. A "two-step growth" method has been shown to be effective for producing high-quality BiSb films. elsevierpure.com This process involves an initial low-temperature growth phase at approximately 150 °C, followed by a higher-temperature phase at around 250 °C. elsevierpure.comresearchgate.net This approach helps in forming a stable, well-ordered initial layer before proceeding with growth at a higher temperature that promotes crystalline quality. For the growth of pure Bi films, even lower temperatures of about 90 °C have been utilized, while for BiSb on sapphire, a temperature of 160 °C has been reported. aip.org In related bismide-antimonide alloys, growth temperatures can range from below 300 °C to over 400 °C, highlighting the sensitivity of bismuth incorporation to thermal conditions. elsevierpure.comresearchgate.net

Flux Ratios: The beam equivalent pressure (BEP) of the elemental Bi and Sb sources determines the stoichiometric composition (the value of 'x' in Bi₁₋ₓSbₓ) of the resulting film. Precise control over the flux ratio is essential for tuning the band structure of the alloy. For instance, in related materials like GaSbBi, a reduction in the V/III flux ratio has been found to enhance Bi incorporation. researchgate.net The challenge often lies in the tendency of bismuth to surface segregate, especially at higher temperatures or with inappropriate flux ratios, which can lead to the formation of metallic droplets on the film surface. elsevierpure.com

Growth Rate: A slow growth rate is generally preferred in MBE to ensure layer-by-layer growth (Frank-van der Merwe growth mode) and to allow atoms sufficient time to migrate on the surface and find their ideal lattice sites. This results in smoother surfaces and higher crystalline perfection.

ParameterTypical Range/ValueSignificance and Research FindingsCitation
Growth Temperature90°C - 250°CA two-step growth (e.g., 150°C then 250°C) is key for high-quality films. Lower temperatures (e.g., 160°C) are also used, depending on the substrate and desired composition. elsevierpure.comresearchgate.netaip.org
Flux Ratios (Bi:Sb)Varies with desired 'x'Crucial for controlling the stoichiometry (x in Bi₁₋ₓSbₓ) and tuning the electronic band structure. Precise control helps avoid phase segregation. researchgate.netpsu.edu
Growth MethodTwo-Step GrowthInvolves a low-temperature nucleation layer followed by a higher-temperature growth to enhance crystallinity and film quality. elsevierpure.comnii.ac.jp

The choice of substrate is a critical factor that dictates the crystalline quality and orientation of the epitaxially grown BiSb film. The ideal substrate should have a crystal structure and lattice parameter that closely matches that of BiSb to minimize strain and the formation of defects like dislocations and twin domains. nii.ac.jp

Lattice Matching: A small lattice mismatch between the film and the substrate is paramount. BaF₂ (111) has been identified as a suitable substrate for BiSb, with a relatively low lattice mismatch of approximately 3%. nii.ac.jp In contrast, GaAs (111), while commonly used, has a much larger mismatch of about 13%, which can lead to the formation of undesirable twin structures and lower charge carrier mobility in the film. researchgate.netnii.ac.jp InSb(111)B is another substrate that is well lattice-matched for the growth of BiₓSb₁₋ₓ thin films. arxiv.org

Buffer Layers: To overcome large lattice mismatches or to promote a specific growth orientation, a thin buffer layer is often deposited on the substrate before the main film growth. For example, high-quality BiSb films have been grown on sapphire (0001) substrates by first depositing a thin (Bi₀.₉₅,Sb₀.₀₅)₂Te₃ buffer layer. aip.orgaip.orgresearchgate.net This intermediate layer can help to relieve strain and provide a better template for the subsequent epitaxial growth of the BiSb film.

Substrate Orientation and Surface: The crystallographic orientation of the substrate surface plays a significant role. For instance, studies have shown that BiSb(001) can be grown epitaxially on GaAs(111)A, while only textured growth occurs on the GaAs(111)B surface, highlighting the critical role of the substrate's surface termination. researchgate.net Van der Waals epitaxy on substrates like graphene has also been explored for related telluride compounds, offering a method to grow layered materials without the constraint of lattice matching. nih.gov

Substrate MaterialOrientationLattice Mismatch with BiSbKey Findings/NotesCitation
BaF₂(111)~3%Considered a good lattice-matched substrate, leading to high-quality films with high mobility. elsevierpure.comnii.ac.jp
GaAs(111)A / (111)B~13%Large mismatch can lead to twin structures and lower mobility. Growth is highly sensitive to surface termination. researchgate.netnii.ac.jp
InSb(111)BWell-matchedEnables epitaxial growth of single-orientation BiₓSb₁₋ₓ films. arxiv.org
Sapphire (Al₂O₃)(0001)SignificantOften used with a buffer layer, such as (Bi,Sb)₂Te₃, to facilitate high-quality epitaxial growth. aip.orgaip.orgresearchgate.net
CdTe(111)B-Has been successfully used for MBE growth of BiSb alloy thin films over a wide composition range. aip.orgresearchgate.net
InP(111)ALattice-matchedUsed for the growth of the related topological insulator (BiSb)₂Te₃. aps.org

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing phase-pure BiSb with controlled stoichiometry, and how can structural purity be validated?

  • BiSb is typically synthesized via solid-state reactions or chemical vapor transport. To ensure phase purity, Rietveld refinement of X-ray/neutron diffraction data is critical for confirming the Im-3 cubic structure (Fig. 1 in ). Energy-dispersive X-ray spectroscopy (EDS) and transmission electron microscopy (TEM) should be used to verify stoichiometric ratios and rule out secondary phases like Bi or Sb segregation .

Q. How do the electronic properties of BiSb compare to other thermoelectric materials like Bi₂Te₃ or PbTe, and what experimental techniques are used to quantify these properties?

  • BiSb exhibits a unique combination of high carrier mobility and low thermal conductivity, making it suitable for low-temperature thermoelectric applications. Transport measurements (Seebeck coefficient, Hall effect) and angle-resolved photoemission spectroscopy (ARPES) can map its electronic band structure. Unlike Bi₂Te₃, BiSb lacks a direct bandgap, requiring doping (e.g., Te or Se) to optimize thermoelectric performance .

Q. What are the key challenges in characterizing the thermal stability of BiSb alloys, and how can differential scanning calorimetry (DSC) address these?

  • BiSb undergoes phase separation at elevated temperatures (>300°C). DSC coupled with in-situ X-ray diffraction can track enthalpy changes and identify decomposition thresholds. Annealing experiments under inert atmospheres are recommended to suppress oxidation, which complicates thermal data interpretation .

Advanced Research Questions

Q. How does spin-orbit coupling influence the alloying behavior of BiSb, and what computational models predict its structural ordering (e.g., disordered alloys vs. ordered compounds)?

  • Spin-orbit coupling in BiSb induces band inversion, critical for its topological insulator properties. Density functional theory (DFT) with relativistic corrections (e.g., SOC-DRESS code) can simulate ordered vs. disordered configurations (Fig. 1a-b in ). Experimental validation via scanning tunneling microscopy (STM) is necessary to confirm surface-segregated Sb or Bi atoms .

Q. What methodologies resolve contradictions in reported thermal conductivity values for BiSb nanostructures (e.g., wires vs. films)?

  • Discrepancies arise from morphology-dependent phonon scattering. Nanothermodynamic modeling, incorporating a surface segregation index (SSI), predicts phase stability in spheres, rods, and films ( ). Time-domain thermoreflectance (TDTR) experiments are essential for measuring anisotropic thermal conductivity in nanostructured BiSb .

Q. How does the quantum size effect (QSE) manifest in ultrathin BiSb films, and what experimental setups mitigate defect-induced noise in QSE studies?

  • QSE in BiSb films (<10 nm) produces oscillatory conductivity with thickness. Molecular beam epitaxy (MBE) under ultrahigh vacuum minimizes defects. Magnetotransport measurements at cryogenic temperatures (<10 K) isolate QSE signatures from impurity scattering, as demonstrated in early Bi film studies ().

Q. What role does BiSb play in topological insulator heterostructures, and how can interfacial strain be engineered for spintronic applications?

  • BiSb grown on InSb substrates ( ) forms strain-tunable heterojunctions. Raman spectroscopy and X-ray nanodiffraction quantify strain gradients. Theoretical models (e.g., tight-binding approximations) predict emergent edge states, which can be probed via nonlocal magnetoresistance measurements .

Contradictions and Mitigation Strategies

  • Alloy Homogeneity vs. Surface Segregation: While bulk BiSb forms homogeneous alloys, nanostructures favor surface segregation (Table 2). Mitigation: Atomic layer deposition (ALD) coatings to suppress surface diffusion .
  • Bandgap Measurements: Reported bandgaps vary due to spin-orbit coupling strength. Solution: Use temperature-dependent ARPES to disentangle SOC effects .

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